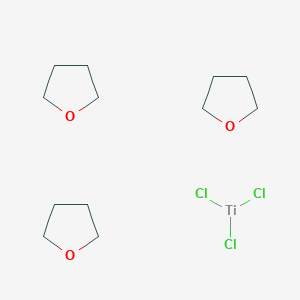
Complejo de cloruro de titanio(III) con tetrahidrofurano (1:3)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxolane; trichlorotitanium is a coordination compound consisting of titanium(III) chloride and tetrahydrofuran in a 1:3 molar ratio. This compound is known for its distinctive blue to blue-green color and is commonly used as a reagent in various chemical reactions. It has the empirical formula C12H24Cl3O3Ti and a molecular weight of 370.54 g/mol .
Aplicaciones Científicas De Investigación
Oxolane; trichlorotitanium has a wide range of scientific research applications, including:
Mecanismo De Acción
Target of Action
It is known to function as aLewis acid , suggesting that it may interact with Lewis bases in its environment.
Mode of Action
The Titanium(III) chloride tetrahydrofuran complex (1:3) is believed to function as a Lewis acid . This means it can accept a pair of electrons from a Lewis base during a reaction, leading to the formation of a coordinate covalent bond. This interaction can result in the formation of diverse organometallic complexes .
Biochemical Pathways
Its role as a lewis acid suggests that it may be involved in various chemical reactions, particularly those involving the formation of organometallic complexes .
Pharmacokinetics
As a solid compound , its bioavailability would likely depend on factors such as solubility, stability, and the method of administration.
Result of Action
The Titanium(III) chloride tetrahydrofuran complex (1:3) is used for the synthesis of bimetallic titanium(III) complexes with a triple-helix structure
Action Environment
The action of the Titanium(III) chloride tetrahydrofuran complex (1:3) can be influenced by various environmental factors. For instance, its reactivity may vary depending on the presence of other compounds in the reaction environment . Additionally, it is a solid compound that should be stored at temperatures between 2-8°C to maintain its stability .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Oxolane; trichlorotitanium can be synthesized by reacting titanium(III) chloride with tetrahydrofuran under an inert atmosphere. The reaction typically involves dissolving titanium(III) chloride in tetrahydrofuran and allowing the mixture to react at room temperature. The resulting complex can be isolated by crystallization .
Industrial Production Methods
Industrial production of titanium(III) chloride tetrahydrofuran complex (1:3) follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The complex is typically produced in specialized reactors designed to handle the reactive nature of titanium(III) chloride .
Análisis De Reacciones Químicas
Types of Reactions
Oxolane; trichlorotitanium undergoes various types of chemical reactions, including:
Reduction Reactions: It acts as a reducing agent in organic synthesis.
Substitution Reactions: The tetrahydrofuran ligands can be substituted by other ligands in coordination chemistry.
Common Reagents and Conditions
Common reagents used in reactions with titanium(III) chloride tetrahydrofuran complex (1:3) include organic halides, ketones, and aldehydes. The reactions are typically carried out under an inert atmosphere to prevent oxidation of the titanium(III) center .
Major Products
The major products formed from reactions involving titanium(III) chloride tetrahydrofuran complex (1:3) depend on the specific reaction conditions and reagents used. For example, in reduction reactions, the complex can reduce organic halides to hydrocarbons .
Comparación Con Compuestos Similares
Similar Compounds
Titanium(IV) chloride tetrahydrofuran complex: This compound has a similar structure but contains titanium in the +4 oxidation state.
Titanium(III) chloride: This compound lacks the tetrahydrofuran ligands and is used in different types of reactions.
Uniqueness
Oxolane; trichlorotitanium is unique due to its ability to act as a reducing agent and its versatility in coordination chemistry. The presence of tetrahydrofuran ligands stabilizes the titanium(III) center, making it more reactive in certain types of chemical reactions .
Propiedades
Número CAS |
18039-90-2 |
|---|---|
Fórmula molecular |
C12H24Cl3O3Ti |
Peso molecular |
370.5 g/mol |
Nombre IUPAC |
oxolane;titanium(3+);trichloride |
InChI |
InChI=1S/3C4H8O.3ClH.Ti/c3*1-2-4-5-3-1;;;;/h3*1-4H2;3*1H;/q;;;;;;+3/p-3 |
Clave InChI |
MIDYWIPTCYRMQF-UHFFFAOYSA-K |
SMILES |
C1CCOC1.C1CCOC1.C1CCOC1.Cl[Ti](Cl)Cl |
SMILES canónico |
C1CCOC1.C1CCOC1.C1CCOC1.[Cl-].[Cl-].[Cl-].[Ti+3] |
Pictogramas |
Flammable; Corrosive |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1h-Pyrrolo[2,3-c]pyridin-4-yl)methanol](/img/structure/B90631.png)








![2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B90668.png)


![(8R,9S,13S,14S,17S)-3-Methoxy-13-methyl-17-(2-methylprop-2-enyl)-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol](/img/structure/B90675.png)

